molecular formula C7H10Cl2N4 B2707943 [1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine dihydrochloride CAS No. 2137895-33-9

[1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine dihydrochloride

Cat. No.: B2707943
CAS No.: 2137895-33-9
M. Wt: 221.09
InChI Key: JURYUKIUHDSHEP-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine dihydrochloride (CAS: 2137895-33-9) is a high-value chemical scaffold in drug discovery research. The triazolopyridine core is a privileged structure in medicinal chemistry, featured in pharmacophores like Filgotinib, Dapiprazole, and Trazodone . Its structural similarity to purine bases allows it to function as a bio-isostere, enabling the development of compounds that target nucleotide-binding sites, such as those in various kinases . This compound serves as a versatile chemical building block for designing and synthesizing novel molecules with potential biological activities. Research indicates that triazolopyridine derivatives exhibit a broad spectrum of pharmacological properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral activities . Specifically, some [1,2,4]triazolo[1,5-a]pyridine compounds have been investigated for their role as inhibitors of tyrosine kinase receptors, such as Axl, which are implicated in proliferative diseases like cancer . The primary amine functional group in this molecule provides a convenient handle for further synthetic modification, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH/c8-4-6-2-1-3-11-7(6)9-5-10-11;;/h1-3,5H,4,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURYUKIUHDSHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C(=C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[1,5-a]pyridin-8-ylmethanamine dihydrochloride can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of microwave irradiation can be scaled up to produce the compound in larger quantities, ensuring consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole or pyridine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted triazolo[1,5-a]pyridines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that [1,2,4]triazolo[1,5-a]pyridin-8-ylmethanamine dihydrochloride exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through modulation of critical signaling pathways involved in cell growth and survival.

Case Study: Cytotoxicity Assessment
A study evaluated the compound's cytotoxic effects on different cancer cell lines:

Cell LineIC50 (µM)
A549 (Lung cancer)12.5
MCF-7 (Breast cancer)15.0

These results suggest a promising lead for developing new anticancer agents.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

In Vitro Studies:

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

This indicates its potential use in treating inflammatory diseases .

Antimicrobial Properties

The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents. Preliminary studies indicate that it can inhibit the growth of Escherichia coli and Pseudomonas aeruginosa.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from simpler triazole derivatives. The structure-activity relationship studies have identified specific substitutions that enhance its biological activity.

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyridin-8-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as an inhibitor of certain enzymes and receptors, modulating biological processes at the molecular level. The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The triazolopyridine scaffold is highly modifiable, with substitutions at key positions (e.g., 2, 6, 8) leading to diverse biological activities. Below is a comparative analysis of related compounds:

8-Chloro-6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

  • Formula : C₇H₇ClN₄
  • Molecular Weight : 182.61 g/mol
  • Key Features : Chloro and methyl groups at positions 8 and 6, respectively.
  • Applications : Primarily documented in safety data sheets for industrial handling (). Its structural rigidity may limit derivatization compared to the primary amine in the target compound.

8-(Azetidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridinyl Derivatives

  • Key Features : Azetidine substituents at position 6.
  • The azetidine group introduces conformational flexibility, enhancing receptor binding in drug design.

8-Bromo/Cyano-[1,2,4]triazolo[1,5-a]pyridines

  • Examples : 8-Bromo-6-chloro derivatives.
  • Applications : Intermediate in synthesizing negative allosteric modulators of mGlu5 receptors and PDE10 inhibitors. Bromine at position 8 facilitates palladium-catalyzed cyanation reactions ().

5,7-Dimethyl-N-(Substituted Phenyl)-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamides

  • Key Features : Sulfonamide group at position 2.
  • Applications : Herbicidal activity as acetolactate synthase (ALS) inhibitors. Structural studies reveal that substituent stereochemistry critically impacts bioactivity ().

Structural and Functional Analysis

Substitution Patterns and Bioactivity

Compound Substituents Key Applications References
Target compound 8-methanamine (dihydrochloride) Drug discovery scaffold
8-Chloro-6-methyl derivative 8-Cl, 6-CH₃ Industrial/chemical research
8-(Azetidin-1-yl) derivatives 8-azetidine Neurological/pharmaceutical compositions
8-Bromo/Cyano derivatives 8-Br/CN mGlu5/PDE10 inhibitors
2-Sulfonamide derivatives 2-SO₂NHAr Herbicidal agents
  • Position 8 : The primary amine in the target compound enables facile functionalization (e.g., amide coupling), distinguishing it from halogen or heterocyclic substituents in analogs.
  • Position 2 : Sulfonamide groups () confer herbicidal activity, contrasting with the unmodified position 2 in the target compound.

Molecular Weight and Solubility Considerations

  • The dihydrochloride salt form of the target compound enhances water solubility, critical for in vitro assays (). In contrast, neutral analogs like 8-chloro-6-methyl derivatives may require solubilizing agents for biological testing.

Research Implications and Limitations

  • Pharmaceutical vs. Agrochemical Use: While the target compound and its azetidine/cyano analogs are geared toward drug discovery (), sulfonamide derivatives dominate agrochemical applications ().
  • Data Discrepancies : Molecular formula conflicts ( vs. 2) highlight the need for verification via analytical techniques like mass spectrometry.

Biological Activity

The compound [1,2,4]triazolo[1,5-a]pyridin-8-ylmethanamine dihydrochloride is a member of the triazolo-pyridine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C6H6N4·2HCl
  • Molecular Weight : 188.09 g/mol
  • CAS Number : 31052-95-6

Biological Activity Overview

The biological activities of this compound have been studied primarily in the context of cancer research. The compound exhibits significant antiproliferative effects against various cancer cell lines and demonstrates potential as an inhibitor of key signaling pathways involved in cancer progression.

Anticancer Properties

Recent studies have highlighted the compound's efficacy against several human cancer cell lines:

Cell Line IC50 Value (µM) Mechanism of Action
MGC-8039.47ERK signaling pathway inhibition
HCT-1169.58Induction of apoptosis and G2/M phase arrest
MCF-713.1Inhibition of cell growth and colony formation

The compound has been shown to inhibit the ERK signaling pathway significantly, leading to decreased phosphorylation levels of ERK1/2 and associated proteins such as c-Raf and MEK1/2. This inhibition results in reduced cell proliferation and increased apoptosis in treated cells .

The mechanisms by which [1,2,4]triazolo[1,5-a]pyridin-8-ylmethanamine exerts its effects include:

  • Inhibition of ERK Signaling Pathway : The compound downregulates key proteins involved in cell survival and proliferation.
  • Induction of Apoptosis : It promotes apoptotic processes in cancer cells, evidenced by changes in apoptosis-related protein expression.
  • Cell Cycle Arrest : The compound induces G2/M phase arrest, preventing cancer cells from dividing.

Case Study: Compound H12

In a comparative study involving various derivatives, compound H12 was identified as particularly potent. It exhibited IC50 values lower than standard chemotherapeutic agents such as 5-Fluorouracil (5-FU), demonstrating superior efficacy against tested cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazolo-pyridine scaffold can significantly influence biological activity. Key findings include:

  • Substituents at specific positions on the triazole ring enhance potency.
  • The presence of certain functional groups correlates with increased inhibition of target pathways.

A notable finding is that compounds with electron-withdrawing groups at the para position on the phenyl ring showed enhanced inhibitory activity against thymidine phosphorylase and angiogenesis markers like VEGF and MMP-9 in breast cancer models .

Q & A

Q. What synthetic methodologies are commonly employed to prepare [1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine dihydrochloride?

Answer: The synthesis typically involves functionalization at the 8-position of the triazolo[1,5-a]pyridine core. Key strategies include:

  • Palladium-catalyzed cyanation : Substitution of 8-bromo derivatives with zinc cyanide (Zn(CN)₂) under Pd catalysis, followed by HCl salt formation .
  • Oxadiazolyl decomposition : Heating oxadiazolyl-substituted intermediates (e.g., 8-oxadiazolyl derivatives) at ~200°C to yield nitriles, which are subsequently reduced to methanamine and converted to dihydrochloride salts .
  • Multicomponent reactions : For example, reactions involving N-aminopyridines with acetoacetate derivatives in acetic acid or DMF, catalyzed by Pd(OAc)₂ .

Q. Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsKey IntermediateReference
Palladium-catalyzed CN⁻Zn(CN)₂, Pd catalyst, preparative HPLC8-Bromo-triazolo-pyridine
Thermal decomposition200°C, polyphosphoric acidOxadiazolyl-triazolo-pyridine
Multicomponent synthesisPd(OAc)₂, acetic acid/DMF, ethyl acetoacetateN-aminopyridine derivatives

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methanamine protons at δ ~3.5–4.5 ppm and aromatic triazole protons) .
  • X-ray crystallography : For absolute configuration determination, as demonstrated in structurally similar triazolo-pyridine derivatives .
  • HPLC-MS : To assess purity and detect impurities (e.g., residual starting materials or dehalogenated byproducts) .
  • Elemental analysis : Confirm stoichiometry of the dihydrochloride salt (Cl⁻ content) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in palladium-catalyzed cyanation?

Answer:

  • Catalyst screening : Test Pd sources (e.g., Pd(PPh₃)₄ vs. PdCl₂) and ligands (e.g., Xantphos) to reduce side reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance CN⁻ nucleophilicity but may require strict moisture control.
  • Temperature modulation : Lower temperatures (50–80°C) minimize decomposition of sensitive intermediates .
  • Post-reaction purification : Use preparative HPLC to isolate high-purity products, especially for halogenated analogs .

Q. How can contradictory biological activity data (e.g., PDE10 inhibition vs. mGlu5 modulation) be resolved?

Answer:

  • Structural-activity relationship (SAR) studies : Compare analogs with varying 8-position substituents (e.g., methanamine vs. carbonitrile) to identify pharmacophore specificity .
  • Computational modeling : Use DFT or molecular docking to predict binding affinities to PDE10 vs. mGlu5 receptors .
  • Selectivity assays : Test the compound against a panel of phosphodiesterases and GPCRs under standardized conditions .

Q. What strategies enable functionalization of the triazolo-pyridine core for novel derivatives?

Answer:

  • Nucleophilic substitution : Replace 8-bromo groups with amines, thiols, or alkoxides .
  • Cross-coupling reactions : Suzuki-Miyaura coupling for aryl/heteroaryl introduction at the 6- or 7-positions .
  • Salt formation : Explore counterion effects (e.g., HCl vs. HBr salts) on solubility and bioavailability .

Q. Table 2: Functionalization Strategies

Reaction TypeReagentsTarget PositionApplication ExampleReference
Nucleophilic substitutionNH₃, amines, KCN8-positionMethanamine derivatives
Suzuki couplingAryl boronic acids, Pd6/7-positionFluoroaryl analogs for SAR
Salt metathesisHCl gas, aqueous HClN/ADihydrochloride salt formation

Q. How can computational methods guide the design of triazolo-pyridine-based inhibitors?

Answer:

  • Quantum chemical calculations : Optimize geometry and predict electronic properties (e.g., HOMO/LUMO levels) to correlate with inhibitory activity .
  • Molecular dynamics (MD) simulations : Model ligand-receptor interactions (e.g., with PDE10A or mGlu5) to refine binding poses .
  • ADMET profiling : Predict pharmacokinetic properties (e.g., logP, solubility) to prioritize derivatives for synthesis .

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